Cas no 100868-35-7 (4,5,6-trimethyl-2,3-dihydropyridazin-3-one)
4,5,6-trimethyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Pyridazinone, 4,5,6-trimethyl-
- 4,5,6-trimethyl-2,3-dihydropyridazin-3-one
- 100868-35-7
- EN300-3178130
- SCHEMBL8480586
- 4,5,6-Trimethyl-3(2H)-pyridazinone
- MFCD31719735
-
- MDL: MFCD31719735
- Inchi: 1S/C7H10N2O/c1-4-5(2)7(10)9-8-6(4)3/h1-3H3,(H,9,10)
- InChI Key: LDCGKKBWSMPGHX-UHFFFAOYSA-N
- SMILES: O=C1C(C)=C(C)C(C)=NN1
Computed Properties
- Exact Mass: 138.079313g/mol
- Monoisotopic Mass: 138.079313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 138.17g/mol
- XLogP3: 0.3
- Topological Polar Surface Area: 41.5Ų
4,5,6-trimethyl-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3178130-0.05g |
4,5,6-trimethyl-2,3-dihydropyridazin-3-one |
100868-35-7 | 95.0% | 0.05g |
$312.0 | 2025-03-19 | |
| Enamine | EN300-3178130-0.1g |
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100868-35-7 | 95.0% | 0.1g |
$466.0 | 2025-03-19 | |
| Enamine | EN300-3178130-0.25g |
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100868-35-7 | 95.0% | 0.25g |
$666.0 | 2025-03-19 | |
| Enamine | EN300-3178130-0.5g |
4,5,6-trimethyl-2,3-dihydropyridazin-3-one |
100868-35-7 | 95.0% | 0.5g |
$1046.0 | 2025-03-19 | |
| Enamine | EN300-3178130-1.0g |
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$1343.0 | 2025-03-19 | |
| Enamine | EN300-3178130-2.5g |
4,5,6-trimethyl-2,3-dihydropyridazin-3-one |
100868-35-7 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
| Enamine | EN300-3178130-5.0g |
4,5,6-trimethyl-2,3-dihydropyridazin-3-one |
100868-35-7 | 95.0% | 5.0g |
$3894.0 | 2025-03-19 | |
| Enamine | EN300-3178130-10.0g |
4,5,6-trimethyl-2,3-dihydropyridazin-3-one |
100868-35-7 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
| Enamine | EN300-3178130-1g |
4,5,6-trimethyl-2,3-dihydropyridazin-3-one |
100868-35-7 | 1g |
$1343.0 | 2023-09-05 | ||
| Enamine | EN300-3178130-5g |
4,5,6-trimethyl-2,3-dihydropyridazin-3-one |
100868-35-7 | 5g |
$3894.0 | 2023-09-05 |
4,5,6-trimethyl-2,3-dihydropyridazin-3-one Suppliers
4,5,6-trimethyl-2,3-dihydropyridazin-3-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4,5,6-trimethyl-2,3-dihydropyridazin-3-one
Introduction to 4,5,6-trimethyl-2,3-dihydropyridazin-3-one (CAS No. 100868-35-7)
4,5,6-trimethyl-2,3-dihydropyridazin-3-one, identified by the chemical identifier CAS No. 100868-35-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of multiple methyl substituents at the 4, 5, and 6 positions enhances its structural complexity and potential for diverse biological activities. The systematic nomenclature reflects its structural framework, underscoring the importance of precise chemical naming in ensuring clarity and consistency in scientific communication.
The chemical structure of 4,5,6-trimethyl-2,3-dihydropyridazin-3-one features a central pyridazine ring with methyl groups attached at specific positions, contributing to its unique physicochemical properties. This arrangement influences its solubility, stability, and reactivity, making it a valuable scaffold for further chemical modifications. The compound's molecular formula can be expressed as C₇H₁₁N₃O, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. Such structural attributes are critical in determining its potential applications in synthetic chemistry and drug development.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridazine derivatives, including 4,5,6-trimethyl-2,3-dihydropyridazin-3-one. The pyridazine core is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to metabolic disorders and inflammatory conditions. The biological activity of 4,5,6-trimethyl-2,3-dihydropyridazin-3-one is under active investigation to uncover new therapeutic avenues.
One of the most compelling aspects of 4,5,6-trimethyl-2,3-dihydropyridazin-3-one is its synthetic accessibility. The presence of reactive sites on the pyridazine ring allows for further functionalization through various organic reactions such as nucleophilic substitution and cyclization. These synthetic pathways enable chemists to modify the compound's structure to enhance its pharmacological properties or to explore novel derivatives with improved efficacy and selectivity. The development of efficient synthetic routes is crucial for translating laboratory findings into viable drug candidates.
The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their broad spectrum of biological activities. 4,5,6-trimethyl-2,3-dihydropyridazin-3-one represents a promising candidate for further development due to its unique structural features and potential therapeutic applications. Researchers are currently evaluating its efficacy in preclinical models for conditions such as diabetes mellitus and neurodegenerative diseases. The compound's ability to modulate key biological pathways makes it an attractive target for drug discovery efforts.
Advances in computational chemistry have also played a significant role in studying 4,5,6-trimethyl-2,3-dihydropyridazin-3-one. Molecular modeling techniques allow scientists to predict the compound's interactions with biological targets with high accuracy. These simulations help in designing modified versions of the molecule that could enhance its binding affinity or reduce side effects. The integration of computational methods with experimental approaches has accelerated the pace of drug discovery and optimization.
The toxicological profile of 4,5,6-trimethyl-2,3-dihydropyridazin-3-one is another critical aspect that needs thorough investigation before any clinical application can be considered. Preliminary toxicology studies suggest that the compound exhibits moderate toxicity at high concentrations but may demonstrate low toxicity at therapeutic doses. Further studies are required to establish safe dosage ranges and potential long-term effects. Comprehensive toxicological assessments are essential to ensure patient safety during clinical trials.
In conclusion,4,5,6-trimethyl-2,3-dihydropyridazin-3-one (CAS No. 100868-35-7) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical properties and biological activities make it a valuable scaffold for drug development efforts aimed at treating various diseases. Ongoing studies continue to unravel its pharmacological mechanisms and synthetic possibilities, paving the way for innovative therapeutic solutions in the future.
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